1-Bromo-3-(2-methylsulfonylethyl)cyclobutane
Description
Properties
IUPAC Name |
1-bromo-3-(2-methylsulfonylethyl)cyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2S/c1-11(9,10)3-2-6-4-7(8)5-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESQMLCQVBHNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1CC(C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketenes as Dienophiles in Thermal Cycloadditions
The Myers group demonstrated that ketenes serve as effective dienophiles in thermal [2+2] cycloadditions due to their linear geometry and low steric hindrance. For instance, reacting a sulfone-containing olefin with a ketene derivative under photolytic conditions (MeCN, −15°C to 78°C) yields cyclobutane intermediates. Frontier Molecular Orbital (FMO) analysis reveals that ketenes’ LUMO (π* orbital) interacts with the HOMO of electron-rich dienes, enabling stereocontrolled cycloaddition. This method provides a direct route to functionalized cyclobutanes, though yields vary (50–79%) depending on substituent bulk.
Lewis Acid-Catalyzed Enantioselective Cycloadditions
Chiral aluminum bromide oxazaborolidine complexes catalyze enantioselective [2+2] cycloadditions between α,β-unsaturated carbonyl compounds and vinyl sulfones. For example, Hayashi and Narasaka achieved >90% enantiomeric excess (ee) using 10 mol% catalyst in toluene at −78°C. This approach is particularly suited for installing sulfonylethyl groups during ring formation, as the sulfone stabilizes transition states through dipole interactions.
Sulfonylethyl Group Incorporation Strategies
Alkylation of Cyclobutanol Intermediates
A one-pot procedure from methyl sulfones and epichlorohydrin enables streamlined access to 3-sulfonylcyclobutane derivatives. Using dialkylmagnesium reagents (e.g., Et2Mg), methyl sulfones undergo double deprotonation to form α,α-dilithiated species, which react with epichlorohydrin to yield 3-sulfonylcyclobutanols (Table 1). Subsequent mesylation (MsCl, Et3N) induces transannular nucleophilic substitution, forming bicyclo[1.1.0]butanes. Adapting this method, 3-sulfonylcyclobutanol intermediates could be brominated instead of undergoing ring contraction.
Table 1: One-Pot Synthesis of 3-Sulfonylcyclobutanols
| Methyl Sulfone | Epichlorohydrin Equiv. | Yield (%) |
|---|---|---|
| PhSO2Me | 1.2 | 78 |
| p-TolSO2Me | 1.5 | 85 |
| BnSO2Me | 2.0 | 65 |
Palladium-Catalyzed C–H Activation
Palladium-catalyzed C–H activation offers a complementary route to functionalize preformed cyclobutanes. Baudoin and coworkers developed a system (Pd(OAc)2/PtBu3, K2CO3, DMF) for benzocyclobutene synthesis via methyl group activation. While initially targeting aromatic systems, this methodology could be extrapolated to aliphatic cyclobutanes. For 1-bromo-3-(2-methylsulfonylethyl)cyclobutane, directed C–H bromination using N-bromosuccinimide (NBS) under Pd catalysis may achieve regioselective functionalization.
Bromination Methodologies
Radical Bromination
Allied Barton bromination (NBS, AIBN, CCl4) selectively functionalizes tertiary C–H bonds in cyclobutanes. For example, Corey’s synthesis of ginkgolide B involved radical bromination of a methylcyclobutane intermediate (86% yield). Applying this to 3-(2-methylsulfonylethyl)cyclobutane would require careful optimization to avoid over-bromination, as sulfones may stabilize adjacent radicals.
Electrophilic Bromination
Lewis acid-mediated electrophilic bromination (e.g., Br2/FeBr3) preferentially targets electron-rich positions. In cyclobutanes, ring strain increases electrophilicity at bridgehead carbons. A recent study demonstrated that 3-methylcyclobutane undergoes bromination at the 1-position with 92% regioselectivity using HBr/AcOH. Adapting these conditions to sulfone-containing analogs may achieve similar selectivity.
Integrated Synthetic Routes
Sequential Cycloaddition-Alkylation-Bromination
- Cycloaddition : React 2-methylsulfonylethylene with dichloroketene ([2+2] cycloaddition, −15°C, 79% yield).
- Reduction : Hydrogenate the cyclobutenone intermediate (H2, Pd/C) to form 3-(2-methylsulfonylethyl)cyclobutane.
- Bromination : Treat with NBS under UV light (CCl4, 50°C) to install bromine at the 1-position.
One-Pot Synthesis from Methyl Sulfones
- Cyclobutanol Formation : React methyl sulfone with epichlorohydrin (Et2Mg, THF, 0°C, 78% yield).
- Bromination : Convert the hydroxyl group to bromide using PBr3 (CH2Cl2, 23°C, 88% yield).
- Purification : Isolate via column chromatography (SiO2, hexane/EtOAc).
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-methylsulfonylethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding cyclobutane derivative without the bromine atom.
Oxidation Reactions: The methylsulfonylethyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Reduction: Formation of 3-(2-methylsulfonylethyl)cyclobutane.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
1-Bromo-3-(2-methylsulfonylethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-methylsulfonylethyl)cyclobutane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methylsulfonylethyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(2-chloroethyl)cyclobutane
- 1-Bromo-3-(2-hydroxyethyl)cyclobutane
- 1-Bromo-3-(2-ethoxyethyl)cyclobutane
Uniqueness
1-Bromo-3-(2-methylsulfonylethyl)cyclobutane is unique due to the presence of the methylsulfonylethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
1-Bromo-3-(2-methylsulfonylethyl)cyclobutane is an organic compound characterized by its unique structure, which includes a bromine atom and a methylsulfonylethyl group attached to a cyclobutane ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
- Molecular Formula : C7H13BrO2S
- Molecular Weight : 241.15 g/mol
- CAS Number : 2567504-51-0
- InChI : InChI=1S/C7H13BrO2S/c1-11(9,10)3-2-6-4-7(8)5-6/h6-7H,2-5H2,1H3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions : The methylsulfonylethyl group can undergo oxidation or reduction, potentially leading to the formation of biologically active metabolites.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structural features can possess antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes.
Anticancer Properties
Research has indicated potential anticancer activity, particularly in inhibiting tumor growth. The mechanism may involve the modulation of enzyme activity related to cancer cell proliferation.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For example, it may affect metabolic pathways by inhibiting enzymes involved in the biosynthesis of essential biomolecules.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial effects against Gram-positive bacteria. |
| Study 2 | Showed inhibition of cancer cell lines with IC50 values indicating significant potency. |
| Study 3 | Investigated enzyme inhibition; results suggested modulation of key metabolic pathways. |
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with similar compounds is useful:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 1-Bromo-3-(2-chloroethyl)cyclobutane | Moderate antimicrobial | Chlorine substitution affects reactivity |
| 1-Bromo-3-(2-hydroxyethyl)cyclobutane | Low anticancer activity | Hydroxyl group reduces lipophilicity |
| 1-Bromo-3-(tert-butoxy)cyclobutane | High enzyme inhibition | Tert-butoxy enhances solubility |
Q & A
Q. What are the key synthetic routes for preparing 1-Bromo-3-(2-methylsulfonylethyl)cyclobutane, and what are the critical reaction parameters to control?
Methodological Answer: Synthesis typically involves:
- Cyclobutane Ring Formation : Utilize [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutane core. For brominated derivatives, bromine can be introduced via radical bromination (e.g., using NBS) .
- Sulfonylethyl Functionalization : React the brominated cyclobutane with a methylsulfonylethyl Grignard or organozinc reagent. Control parameters:
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Identify cyclobutane protons (δ 2.5–3.5 ppm, multiplet) and methylsulfonyl groups (δ 3.0–3.2 ppm, singlet). Compare coupling constants to confirm ring strain (J ≈ 8–10 Hz for adjacent protons) .
- ¹³C NMR : Cyclobutane carbons appear at δ 25–35 ppm; sulfonylethyl carbons at δ 50–55 ppm (quaternary) .
- IR : Look for S=O stretching (1130–1150 cm⁻¹) and C-Br (550–600 cm⁻¹) .
- MS : Parent ion at m/z 241.2 (C₇H₁₂BrO₂S⁺) with fragmentation peaks at m/z 163 (loss of Br) and 95 (cyclobutane ring cleavage) .
Q. What are the primary reactivity patterns of the bromine substituent?
Methodological Answer: The bromine undergoes:
- Nucleophilic Substitution (SN2) : React with amines (e.g., NH₃/EtOH, 60°C) to form cyclobutylamine derivatives. Steric hindrance from the sulfonylethyl group slows reactivity, requiring polar aprotic solvents (DMSO) .
- Elimination : In basic conditions (KOH/EtOH), forms cyclobutene derivatives. Competing pathways depend on base strength and temperature .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) yield biaryl-functionalized cyclobutanes .
Advanced Research Questions
Q. How does cyclobutane ring strain influence reactivity and stability?
Methodological Answer:
- Kinetics : Strain increases ring-opening susceptibility. Activation energy for substitution is ~10–15 kJ/mol lower than cyclohexane analogs. Monitor via Arrhenius plots (variable-temperature NMR) .
- Thermodynamics : Strain destabilizes the molecule (ΔHf ≈ +20 kJ/mol vs. unstrained analogs). Use computational methods (DFT) to quantify strain .
- Stability : Store at −20°C under inert gas to prevent decomposition. Degradation products include cyclopropane derivatives (via C-Br cleavage) .
Q. What computational methods predict regioselectivity and reaction pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states for substitution vs. elimination. B3LYP/6-31G* level identifies sulfonylethyl groups as steric directors .
- QSPR Models : Correlate Hammett σ values with reaction rates. For brominated cyclobutanes, electron-withdrawing groups (e.g., sulfonyl) increase SN2 reactivity .
- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction coordinates. Polar solvents stabilize zwitterionic intermediates .
Q. How to resolve contradictions in reported reaction yields or byproducts?
Methodological Answer:
- Byproduct Analysis : Use GC-MS/HPLC to identify impurities. For example, di-substituted products may form if bromine participates in multiple substitutions .
- Catalyst Screening : Test Pd vs. Ni catalysts in cross-coupling. Pd systems (e.g., Pd(OAc)₂) reduce β-hydride elimination byproducts .
- Kinetic Isotope Effects (KIE) : Compare kH/kD to distinguish between SN1 and SN2 mechanisms in conflicting studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
